N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide
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Overview
Description
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate benzofuran derivatives under controlled conditions. One common method involves the use of hydrazonoyl halides as starting materials, which react with thiocyanates or thiosemicarbazides to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The hydrogen atoms in the benzofuran ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzofuran ring.
Scientific Research Applications
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties
Agriculture: The compound has shown promise as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in microbial cells, leading to cell death . In anticancer applications, it may interfere with the replication of cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide
- 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide
Uniqueness
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide is unique due to its combination of the thiadiazole and benzofuran moieties, which confer distinct biological activities and chemical properties. This combination allows it to interact with a broader range of molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C17H19N3O3S2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C17H19N3O3S2/c1-3-4-7-24-17-20-19-16(25-17)18-15(21)8-11-10-23-14-6-5-12(22-2)9-13(11)14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,18,19,21) |
InChI Key |
ASAMSOZESGAEIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)CC2=COC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
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